molecular formula C20H24F2N2O3 B607814 HPGDS-Inhibitor 2

HPGDS-Inhibitor 2

Katalognummer B607814
Molekulargewicht: 378.4 g/mol
InChI-Schlüssel: YRWMWDLEUYLURJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HPGDS inhibitor 2 is a highly potent and selective hematopoietic prostaglandin D synthase (H-PGDS) inhibitor with an IC50 of 9.9 nM . It is synthesized by PGD synthase (hematopoietic-type) (H-PGDS) in mast cells and is released in large quantities during allergic and asthmatic anaphylaxis .


Synthesis Analysis

The synthesis of HPGDS inhibitors involves a computational modeling study combining molecular docking and molecular dynamics simulation . The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is selected as the research target . A random 5-mer peptide library is created by building the 3-D structure of random peptides using Rosetta Buildpeptide and performing conformational optimization .


Molecular Structure Analysis

The structure of HPGDS (PDB ID: 2CVD) carrying its native inhibitor compound HQL is used for molecular docking . The two peptides RMYYY and VMYMI, which display the lowest binding energy against HPGDS, are selected to perform a comparative study .


Physical And Chemical Properties Analysis

HPGDS inhibitor 2 has a molecular weight of 378.41 and its formula is C20H24F2N2O3 . It is a solid substance and has a solubility of DMSO ≥ 150 mg/mL .

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Mittel

HPGDS-Inhibitoren wurden als potenzielle entzündungshemmende Mittel untersucht {svg_1}. Die humane hämatopoetische Prostaglandin-D2-Synthase (HPGDS) ist an der Produktion von Prostaglandin D2 beteiligt, das an verschiedenen physiologischen Prozessen beteiligt ist, einschließlich Entzündungen {svg_2}.

Allergische Reaktionen

Prostaglandin D2, das von HPGDS synthetisiert wird, wird bei allergischen Reaktionen in großen Mengen freigesetzt {svg_3}. Daher könnten HPGDS-Inhibitoren therapeutisch gegen diese Krankheiten eingesetzt werden {svg_4}.

Schlafregulation

HPGDS ist auch an der Schlafregulation beteiligt {svg_5}. Daher könnten Inhibitoren von HPGDS möglicherweise zur Behandlung von Schlafstörungen eingesetzt werden.

Computergestützte Modellierung

HPGDS-Inhibitoren werden in computergestützten Modellierungsstudien verwendet. So kombinierte eine Studie beispielsweise molekulares Docking und molekulardynamische Simulation, um designte Binder auszuwählen und virtuell zu bestätigen {svg_6}.

Akute Lungenentzündung

HPGDS-abgeleitetes Prostaglandin D2 spielt eine Rolle bei der akuten Lungenentzündung {svg_7}. Monozyten und Makrophagen dienen als potente Prostaglandin-D2-Quellen während der akuten, nicht allergischen Lungenentzündung {svg_8}. Die HPGDS-Inhibition verhinderte die LPS-induzierte PGD2-Freisetzung durch humane monocytenabgeleitete Makrophagen und Präzisionsschnitte von Lungenscheiben (PCLS) {svg_9}.

Arzneimittelentwicklung

HPGDS-Inhibitoren werden bei der Entwicklung neuer Therapeutika eingesetzt {svg_10}. Um ein Pharmakophormodell zu erstellen, wurden 60 Moleküle mit verschiedenen molekularen Gerüsten betrachtet {svg_11}.

Wirkmechanismus

Target of Action

HPGDS inhibitor 2 is a highly potent and selective inhibitor of Hematopoietic Prostaglandin D Synthase (HPGDS) . HPGDS is an enzyme that catalyzes the isomerization of Prostaglandin H2 (PGH2), a common precursor of prostaglandins, to produce Prostaglandin D2 (PGD2) .

Mode of Action

HPGDS inhibitor 2 interacts with HPGDS, inhibiting its ability to convert PGH2 into PGD2 . This inhibition disrupts the normal function of HPGDS, leading to a decrease in the production of PGD2 .

Biochemical Pathways

The primary biochemical pathway affected by HPGDS inhibitor 2 is the arachidonic acid/COX pathway . In this pathway, HPGDS acts downstream to catalyze the isomerization of PGH2 to PGD2 . PGD2 then stimulates three distinct types of G protein-coupled receptors: D type of prostanoid (DP) receptors, chemoattractant receptor-homologous molecule expressed on T helper type 2 cells (CRTH2) receptors, and F type of prostanoid (FP) receptors . These receptors are involved in various physiological processes such as sleep regulation, pain management, food intake, myelination of the peripheral nervous system, adipocyte differentiation, inhibition of hair follicle neogenesis, and cardioprotection .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for HPGDS inhibitor 2 are not readily available, it is known that the compound is highly potent, with an IC50 of 9.9 nM This suggests that the compound has a high affinity for its target, which could potentially impact its bioavailability

Result of Action

The inhibition of HPGDS by HPGDS inhibitor 2 leads to a decrease in the production of PGD2 . This can have various molecular and cellular effects, depending on the physiological context. For example, in the context of allergic inflammation, reducing PGD2 levels can decrease the migration, activation, and survival of leukocytes .

Safety and Hazards

HPGDS inhibitor 2 is for research use only and not for human use . It should be handled only by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Although much effort has been put into developing efficient HPGDS inhibitors, no compound has made it to the market yet . More light needs to be shed on potential PGD2 sources and targets to determine which particular condition and patient will benefit most and thereby improve therapeutic efficacy . The outcomes of a recent study conclude with three new proposed molecules (SP1, SP2, and SP10) which show a good range of interaction with human hPGDS enzyme in comparison to the marketed compounds .

Biochemische Analyse

Biochemical Properties

HPGDS inhibitor 2 acts by inhibiting the activity of HPGDS, an enzyme that catalyzes the conversion of prostaglandin H2 (PGH2) to prostaglandin D2 (PGD2) . This interaction is crucial as PGD2 participates in various physiological processes, including inflammation, allergic reactions, and sleep regulation . The inhibition of HPGDS by HPGDS inhibitor 2 can therefore impact these biochemical reactions.

Cellular Effects

HPGDS inhibitor 2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of PGD2 in cells, thereby potentially reducing inflammation and allergic reactions .

Molecular Mechanism

The molecular mechanism of action of HPGDS inhibitor 2 involves binding interactions with HPGDS, leading to the inhibition of the enzyme . This results in a decrease in the production of PGD2, thereby influencing gene expression and cellular functions .

Metabolic Pathways

HPGDS inhibitor 2 is involved in the arachidonic acid/COX pathway, where it inhibits the conversion of PGH2 to PGD2 . This could potentially affect metabolic flux or metabolite levels.

Subcellular Localization

The subcellular localization of HPGDS inhibitor 2 is not well-documented. Given its role as an inhibitor of HPGDS, it is likely that it localizes to the same subcellular compartments as HPGDS. HPGDS is known to be localized to the vesicles and cytosol .

Eigenschaften

IUPAC Name

7-(difluoromethoxy)-N-[4-(2-hydroxypropan-2-yl)cyclohexyl]quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O3/c1-20(2,26)14-4-6-15(7-5-14)24-18(25)13-9-12-3-8-16(27-19(21)22)10-17(12)23-11-13/h3,8-11,14-15,19,26H,4-7H2,1-2H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWMWDLEUYLURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCC(CC1)NC(=O)C2=CN=C3C=C(C=CC3=C2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HPGDS inhibitor 2
Reactant of Route 2
Reactant of Route 2
HPGDS inhibitor 2
Reactant of Route 3
Reactant of Route 3
HPGDS inhibitor 2
Reactant of Route 4
Reactant of Route 4
HPGDS inhibitor 2
Reactant of Route 5
Reactant of Route 5
HPGDS inhibitor 2
Reactant of Route 6
Reactant of Route 6
HPGDS inhibitor 2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.